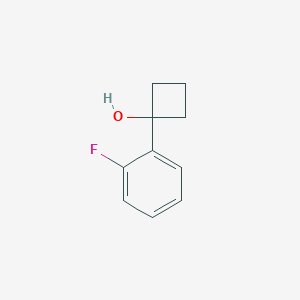
1-(2-Fluorophenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a hydroxyl group and a fluorophenyl group attached. This compound has a molecular formula of C₁₀H₁₁FO and a molecular weight of 166.19 g/mol . It is known for its unique structure, which includes a four-membered cyclobutane ring that introduces strain and reactivity.
Méthodes De Préparation
The synthesis of 1-(2-Fluorophenyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through or by ring-closing reactions.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions.
Hydroxylation: The hydroxyl group is added via oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Analyse Des Réactions Chimiques
1-(2-Fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutanols or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Esterification: Reaction with carboxylic acids to form esters.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and carboxylic acids. Major products formed include ketones, aldehydes, and esters.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)cyclobutan-1-ol is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and the development of new materials.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)cyclobutan-1-ol can be compared with similar compounds such as:
1-(2-Chlorophenyl)cyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)cyclobutan-1-ol: Contains a bromine atom, affecting its reactivity and properties.
1-(2-Methylphenyl)cyclobutan-1-ol: The methyl group introduces different steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which significantly influences its chemical and biological properties .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-5-2-1-4-8(9)10(12)6-3-7-10/h1-2,4-5,12H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPWXIUPQDYGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539420-76-2 |
Source


|
| Record name | 1-(2-fluorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B2472130.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
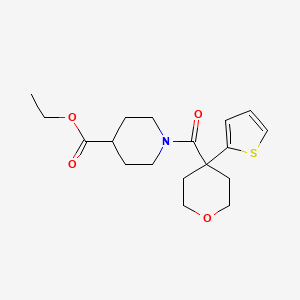
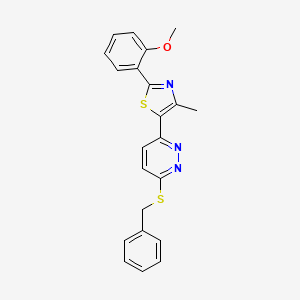
![3-(BENZENESULFONYL)-1-[4-(PYRROLIDINE-1-SULFONYL)BENZOYL]PYRROLIDINE](/img/structure/B2472139.png)
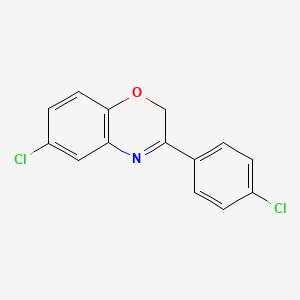
![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)

![(4E)-5-(2,4-Dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2472147.png)
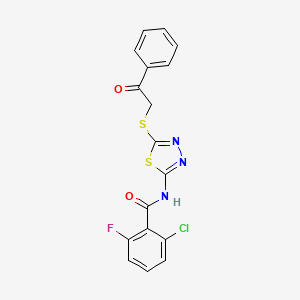
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2472150.png)
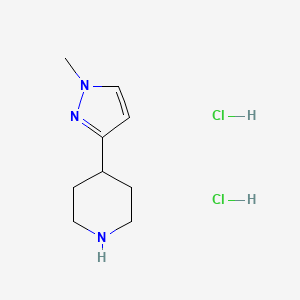
![1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2472152.png)
